molecular formula C20H20N4O2 B1684206 GPI 15427 CAS No. 805242-85-7

GPI 15427

Cat. No.: B1684206
CAS No.: 805242-85-7
M. Wt: 348.4 g/mol
InChI Key: DZRLVSOGARUEGQ-UHFFFAOYSA-N
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Description

GPI-15427 is a novel poly(ADP-ribose) polymerase-1 inhibitor. Poly(ADP-ribose) polymerase-1 is an enzyme involved in DNA repair processes. GPI-15427 has shown significant potential in enhancing the efficacy of various cancer treatments, including chemotherapy and radiotherapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GPI-15427 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired chemical properties. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity .

Industrial Production Methods

Industrial production of GPI-15427 follows similar synthetic routes as laboratory-scale synthesis but is scaled up to meet commercial demands. The process involves stringent quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

GPI-15427 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .

Scientific Research Applications

GPI-15427 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study DNA repair mechanisms and enzyme inhibition.

    Biology: Investigated for its role in cellular processes and DNA damage response.

    Medicine: Explored as a potential therapeutic agent for enhancing the efficacy of cancer treatments, such as chemotherapy and radiotherapy.

    Industry: Utilized in the development of new drugs and therapeutic strategies

Mechanism of Action

GPI-15427 exerts its effects by inhibiting the activity of poly(ADP-ribose) polymerase-1. This enzyme plays a crucial role in the repair of DNA damage. By inhibiting poly(ADP-ribose) polymerase-1, GPI-15427 prevents the repair of DNA damage in cancer cells, thereby enhancing the efficacy of DNA-damaging agents like chemotherapy and radiotherapy. The molecular targets and pathways involved include the DNA damage response pathway and various signaling cascades related to cell survival and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GPI-15427 is unique in its ability to cross the blood-brain barrier, making it particularly effective in treating cancers located in the central nervous system. Additionally, it has shown significant potential in enhancing the efficacy of both chemotherapy and radiotherapy, making it a versatile and valuable compound in cancer treatment .

Biological Activity

GPI 15427 is a potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), primarily developed for its potential in enhancing the efficacy of chemotherapeutic agents in treating various cancers, particularly those affecting the central nervous system. Its ability to cross the blood-brain barrier makes it a significant candidate for treating brain tumors such as glioblastoma multiforme and metastatic melanoma.

This compound functions by inhibiting PARP-1, an enzyme involved in DNA repair mechanisms. By blocking PARP-1 activity, this compound enhances the cytotoxic effects of DNA-damaging agents like temozolomide (TMZ), leading to increased tumor cell death and improved therapeutic outcomes in preclinical models.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits intrinsic growth inhibition across various cancer cell lines. The following table summarizes its effects on different cell lines treated with this compound alone and in combination with TMZ:

Cell Line This compound Concentration (µM) Growth Inhibition (%) TMZ Enhancement Factor
B16 Melanoma0.618 ± 38-fold
SJGBM21.2Intrinsic effect noted~4-fold
L5178Y1.2Intrinsic effect noted~10-fold

These findings indicate that this compound can significantly enhance the antitumor effects of TMZ, particularly in B16 melanoma cells, where the enhancement was most pronounced.

In Vivo Studies

In vivo experiments using murine models have further corroborated the efficacy of this compound. In a study involving intracranial injections of B16 melanoma and L5178Y lymphoma cells, systemic administration of this compound in conjunction with TMZ resulted in:

  • Increased Survival : Mice treated with both this compound and TMZ showed a significant increase in lifespan compared to those receiving either agent alone.
  • Reduced Metastasis : The combination therapy effectively suppressed metastases to the lungs in melanoma models.

The treatment regimen involved administering this compound at a dosage of 40 mg/kg intravenously alongside TMZ at 100 mg/kg intraperitoneally over three consecutive days .

Pharmacokinetics

This compound has shown substantial oral bioavailability, with pharmacokinetic studies revealing a plasma concentration peak (Cmax) of approximately 1041±5161041\pm 516 ng/ml after a single dose of 4040 mg/kg. This indicates that this compound can be effectively administered orally, potentially improving patient compliance and treatment outcomes .

Combination Therapy with Irinotecan

A notable case study evaluated the combination of this compound with irinotecan and TMZ against colon cancer. The results indicated that this combination not only enhanced antitumor activity but also mitigated intestinal toxicity associated with irinotecan treatment. Specifically, oral administration of this compound significantly reduced inflammation and PARP-1 overactivation in intestinal tissues, demonstrating its potential to protect against chemotherapy-induced damage while enhancing efficacy .

Angiogenesis Inhibition

Research has also indicated that this compound possesses anti-angiogenic properties, inhibiting tube-like structure formation by endothelial cells in vitro and reducing vessel formation in vivo. This suggests that beyond its role as a PARP inhibitor, this compound may also interfere with tumor vasculature development, further contributing to its antitumor effects .

Properties

CAS No.

805242-85-7

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]-8-oxa-15,16-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9,11,13(17)-heptaen-14-one

InChI

InChI=1S/C20H20N4O2/c1-23-7-9-24(10-8-23)12-13-5-6-16-15(11-13)19-18-14(20(25)22-21-19)3-2-4-17(18)26-16/h2-6,11H,7-10,12H2,1H3,(H,22,25)

InChI Key

DZRLVSOGARUEGQ-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CC2=CC3=C(C=C2)OC4=CC=CC5=C4C3=NNC5=O

Canonical SMILES

CN1CCN(CC1)CC2=CC3=C(C=C2)OC4=CC=CC5=C4C3=NNC5=O

Appearance

Solid powder

Purity

>98%

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GPI 15427
GPI-15427
GPI15427

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.